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An In-depth Technical Guide to BI-1347: A Selective CDK8/CDK19 Inhibitor

This guide provides a comprehensive overview of the discovery, mechanism of action, and

preclinical development of BI-1347, a potent and selective dual inhibitor of Cyclin-Dependent

Kinase 8 (CDK8) and its close paralog, CDK19. Developed by Boehringer Ingelheim, BI-1347
serves as a high-quality chemical probe for investigating the roles of the CDK8/Mediator

complex in transcription, oncology, and immunology.

Introduction to BI-1347
BI-1347 is a small molecule inhibitor designed for high potency and selectivity against the

kinase activity of CDK8 and CDK19.[1][2][3] These kinases are key components of the

Mediator complex, a crucial multiprotein assembly that links gene-specific transcription factors

to the RNA Polymerase II machinery, thereby regulating gene expression.[1][3] Dysregulation

of CDK8 has been implicated in various cancers, including those of the colon and pancreas,

making it a compelling target for therapeutic intervention.[1][3] BI-1347's favorable drug

metabolism and pharmacokinetic (DMPK) profile makes it suitable for both in vitro and in vivo

studies to explore CDK8/19 biology.[1][3]

Mechanism of Action
BI-1347 exerts its biological effects by competitively inhibiting the ATP-binding site of CDK8

and CDK19. This inhibition prevents the phosphorylation of downstream substrates, most

notably leading to a reduction in the phosphorylation of STAT1 at the Ser727 residue.[4][5] A
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primary consequence of this mechanism is the enhancement of the innate immune response

against tumors. Specifically, CDK8/19 inhibition has been shown to boost the cytotoxic

functions of Natural Killer (NK) cells by increasing their production of key effector proteins such

as perforin and granzyme B.[4][6] This augmentation of NK cell activity promotes tumor

surveillance and cytotoxicity.[1]
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Caption: Mechanism of Action of BI-1347.

Quantitative Data Summary
The preclinical profile of BI-1347 is characterized by high potency, selectivity, and suitability for

in vivo application.
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Table 1: In Vitro Biological Activity of BI-1347

Parameter Assay System Value Reference

CDK8 Inhibition
Cell-free kinase
assay

IC₅₀ = 1.0 - 1.1 nM [1][4][7]

CDK19 Inhibition Cell-free kinase assay IC₅₀ = 1.7 nM [2]

Cell Proliferation
MV-4-11 leukemia

cells
IC₅₀ = 7 nM [3]

NK Cell Activity
Perforin secretion in

NK-92 cells
EC₅₀ = 7.2 nM [3][4]

| Selectivity | Panel of 318 other kinases | No significant inhibition at 1 µM |[2] |

Table 2: In Vitro DMPK and Physicochemical Properties of BI-1347

Parameter Assay System Value Reference

Aqueous Solubility FaSSIF / FeSSIF 11 / 280 µg/mL [3]

Cell Permeability Caco-2 (A to B) 95 x 10⁻⁶ cm/s [3]

Efflux Ratio Caco-2 1.1 [3]

Metabolic Stability
Human Hepatocyte

Clearance
17% of liver blood flow [3]

| Plasma Protein Binding | Human Plasma | 98% |[3] |

Table 3: In Vivo Efficacy of BI-1347
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Animal Model Dosing Schedule Key Outcome Reference

MV-4-11 Xenograft
10 mg/kg, p.o.,
daily

Reduced tumor
volume

[2]

B16-F10-luc2

Melanoma
10 mg/kg, p.o., daily

Reduced STAT1S727

phosphorylation by

60%; Tumor growth

inhibition of 94% (day

23)

[5]

| EMT6 Breast Cancer | 10 mg/kg, p.o., intermittent | Increased median survival, synergistic

effect with SMAC mimetic BI-8382 |[5][6] |

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are representative protocols for key experiments used to characterize BI-1347.

CDK8/Cyclin C Kinase Inhibition Assay (Biochemical)
This protocol describes a typical luminescence-based assay to determine the IC₅₀ of a test

compound against CDK8.

Reagents & Materials: Recombinant human CDK8/Cyclin C enzyme, appropriate peptide

substrate, ATP, kinase buffer, ADP-Glo™ Luminescence Assay Kit, test compound (BI-1347),

and a negative control compound (e.g., BI-1374).

Compound Preparation: Serially dilute BI-1347 in DMSO to create a range of concentrations

(e.g., from 10 µM to 0.1 nM).

Kinase Reaction: In a 384-well plate, add 5 µL of kinase buffer containing the CDK8/Cyclin C

enzyme and the peptide substrate. Add 50 nL of the serially diluted compound.

Initiation: Initiate the reaction by adding 5 µL of ATP solution at a concentration equivalent to

the Kₘ for ATP. Incubate for 1 hour at room temperature.
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Detection: Stop the kinase reaction and measure the amount of ADP generated by adding 10

µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and

trigger a luciferase/luciferin reaction. Incubate for 30 minutes.

Data Acquisition: Measure luminescence using a plate reader. The signal is inversely

correlated with kinase activity.

Analysis: Normalize the data to high (DMSO vehicle) and low (no enzyme) controls. Plot the

percent inhibition against the logarithm of the compound concentration and fit the data to a

four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation Assay (MV-4-11)
This protocol outlines the measurement of anti-proliferative effects using a leukemia cell line.

Cell Culture: Culture MV-4-11 acute myeloid leukemia cells in appropriate media (e.g.,

RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.

Plating: Seed cells into a 96-well plate at a density of 5,000 cells per well and allow them to

attach or acclimate for 24 hours.

Compound Treatment: Treat cells with a serial dilution of BI-1347 (e.g., from 10 µM to 0.1

nM) for 72 hours. Include a DMSO vehicle control.

Viability Assessment: Add a viability reagent such as CellTiter-Glo® Luminescent Cell

Viability Assay reagent to each well. This reagent lyses cells and generates a luminescent

signal proportional to the amount of ATP present, which indicates the number of viable cells.

Data Acquisition: After a 10-minute incubation, measure luminescence with a plate reader.

Analysis: Normalize the results to the DMSO-treated control wells and plot cell viability

against compound concentration to calculate the IC₅₀.

In Vivo Tumor Xenograft Study
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This protocol provides a general framework for assessing the anti-tumor efficacy of BI-1347 in

a mouse model.

Animal Model: Use immunodeficient mice (e.g., NOD/SCID) for human cell line xenografts

(like MV-4-11) or syngeneic models (e.g., C57BL/6 mice for B16-F10 melanoma) for

immunotherapy studies.

Tumor Implantation: Subcutaneously implant 5x10⁶ tumor cells suspended in Matrigel into

the flank of each mouse.

Tumor Growth and Randomization: Monitor tumor growth using caliper measurements.

When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment

and control groups (n=8-10 per group).

Compound Formulation & Dosing: Formulate BI-1347 in a suitable vehicle (e.g., 0.5%

Natrosol) for oral gavage. Administer the compound at the specified dose (e.g., 10 mg/kg)

according to the desired schedule (e.g., once daily). The control group receives the vehicle

only.

Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal

health daily.

Endpoint: The study concludes when tumors in the control group reach a predetermined size

(e.g., 2000 mm³) or after a fixed duration (e.g., 30 days). Efficacy is determined by

calculating the Tumor Growth Inhibition (TGI).

Pharmacodynamic Analysis: At specified time points post-dose, tumor or surrogate tissues

can be collected to analyze biomarkers, such as the level of pSTAT1S727, by Western blot

or immunohistochemistry.
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Caption: General Preclinical Development Workflow.
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Conclusion
BI-1347 is a highly potent, selective, and well-characterized inhibitor of CDK8 and CDK19. Its

demonstrated activity in both in vitro and in vivo cancer models, particularly through the

modulation of NK cell function, establishes it as an invaluable tool for researchers. The data

and protocols presented herein underscore its utility as a chemical probe to further elucidate

the therapeutic potential of targeting the CDK8/Mediator complex in oncology and immuno-

oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b606071?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

